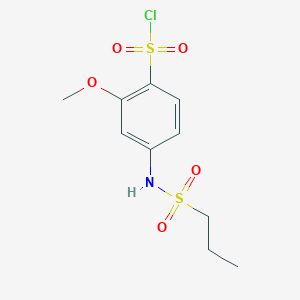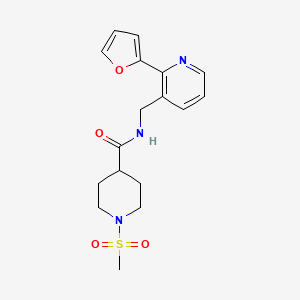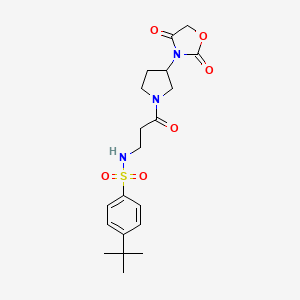
1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one, commonly known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a pyrazinone derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one' involves the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorobenzyl mercaptan to form the intermediate 3,4-dimethoxyphenyl-2-fluorobenzyl thioether. This intermediate is then reacted with pyrazin-2(1H)-one to yield the final product.
Starting Materials
3,4-dimethoxybenzaldehyde, 2-fluorobenzyl mercaptan, pyrazin-2(1H)-one, sodium hydride, dimethylformamide, chloroform, methanol, diethyl ethe
Reaction
Step 1: Dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) and 2-fluorobenzyl mercaptan (1.2 equiv) in dry dimethylformamide (DMF) under nitrogen atmosphere., Step 2: Add sodium hydride (1.5 equiv) to the reaction mixture and stir for 1 hour at room temperature., Step 3: Quench the reaction by adding chloroform and water to the reaction mixture., Step 4: Extract the organic layer with chloroform and wash with water and brine., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate 3,4-dimethoxyphenyl-2-fluorobenzyl thioether., Step 6: Dissolve the intermediate in methanol and add pyrazin-2(1H)-one (1.2 equiv) to the reaction mixture., Step 7: Stir the reaction mixture at room temperature for 12 hours., Step 8: Quench the reaction by adding water to the reaction mixture., Step 9: Extract the organic layer with chloroform and wash with water and brine., Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product '1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one'.
Mécanisme D'action
TFP binds to the VMAT2 protein and inhibits its function, leading to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in extracellular levels of these neurotransmitters, leading to enhanced neurotransmission.
Effets Biochimiques Et Physiologiques
Studies have shown that TFP can enhance dopamine release in the striatum, which is a brain region involved in reward and motivation. TFP has also been found to increase serotonin release in the hippocampus, which is a brain region involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFP is its potency and selectivity for VMAT2. This makes it a valuable tool for studying the role of VMAT2 in neurotransmitter release and synaptic transmission. However, TFP has a short half-life and is rapidly metabolized in vivo, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving TFP. One area of interest is the role of VMAT2 in neurodegenerative diseases such as Parkinson's disease. TFP has been shown to protect against neurotoxicity in animal models of Parkinson's disease, suggesting that it may have therapeutic potential for this condition. Another area of interest is the use of TFP as a tool for studying the mechanisms underlying drug addiction and withdrawal. TFP has been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction.
Applications De Recherche Scientifique
TFP has been extensively studied for its potential use as a tool in neuroscience research. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-24-16-8-7-14(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-5-3-4-6-15(13)20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKJCNBYHZOITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2909841.png)
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)
![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)



![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)



